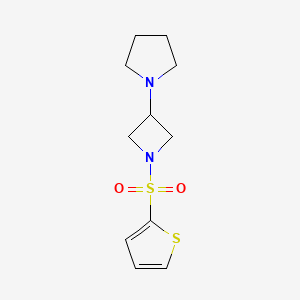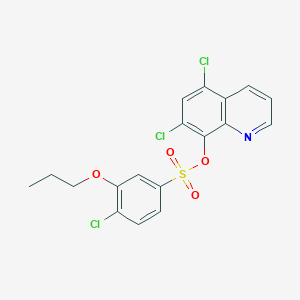
5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine .
Synthesis Analysis
4,7-Dichloroquinoline was first reported in a patent filed by IG Farben in 1937 . A route to the intermediate starting from 3-chloroaniline was developed by chemists at Winthrop Chemical Co . The substituted aniline is condensed with the diethyl ester of oxaloacetic acid under mildly acidic conditions, forming an imine, which is cyclized to form the pyridine ring by heating in mineral oil .Molecular Structure Analysis
The molecular structure of 4,7-Dichloroquinoline consists of a two-ring heterocyclic compound .Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,7-Dichloroquinoline include a molar mass of 198.05 g·mol −1, a melting point of 87 °C, and a boiling point of 317 °C .Scientific Research Applications
Antimicrobial Activities
Research has shown that compounds derived from 8-hydroxyquinoline, a core structure related to 5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate, exhibit significant antimicrobial and antifungal activities. For instance, a study by Dixit et al. (2010) synthesized a novel bi-dentate ligand and its metal(II) oxinates, showing increased antimicrobial and antifungal activities compared to the parent compounds (Dixit et al., 2010). Similarly, Vanparia et al. (2010) synthesized a novel compound and its oxinates, which exhibited higher antimicrobial activity (Vanparia et al., 2010).
Anticancer Evaluations
Compounds related to 5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate have been evaluated for their anticancer properties. Research by Cumaoğlu et al. (2015) synthesized sulfonamide derivatives, including a quinolin-8-yl derivative, and evaluated their in vitro anticancer activity, demonstrating significant cell proliferation reduction and induction of pro-apoptotic genes (Cumaoğlu et al., 2015). Another study by Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4‐naphthoquinone derivatives, showing potent cytotoxic activity against several human cancer cell lines (Ravichandiran et al., 2019).
Synthesis and Characterization of Novel Compounds
Numerous studies have focused on synthesizing and characterizing novel compounds for various applications. Maślankiewicz (2000) synthesized 4‐chloro‐3′‐methylsulfinyl‐5(6 or 8)‐nitro‐3,4′‐diquinolinyl sulfides, contributing to the chemical diversity of quinolinyl derivatives (Maślankiewicz, 2000). Krishna (2018) reported on the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, assessing their antimicrobial activities (Krishna, 2018).
Other Applications
Further studies explore the synthesis of compounds for potential use as antioxidant additives in lubricating oils, highlighting the versatility of quinoline derivatives in various industrial applications (Habib et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-chloro-3-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3NO4S/c1-2-8-25-16-9-11(5-6-13(16)19)27(23,24)26-18-15(21)10-14(20)12-4-3-7-22-17(12)18/h3-7,9-10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINYFQQPOOJAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-N-[4-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2587035.png)
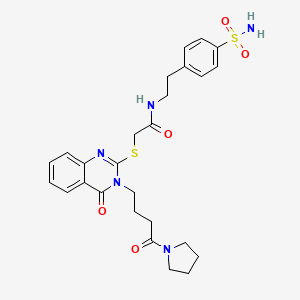
![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2587039.png)
![ethyl 4-methoxy-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587042.png)
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2587043.png)

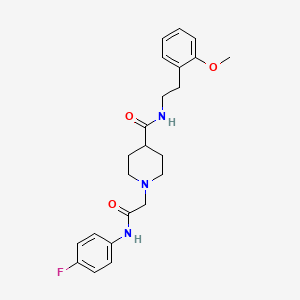
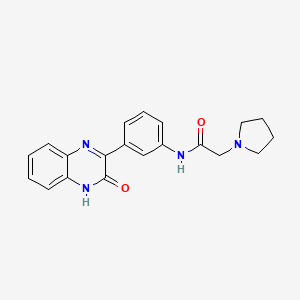
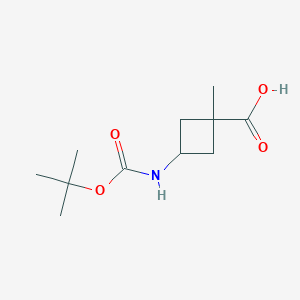
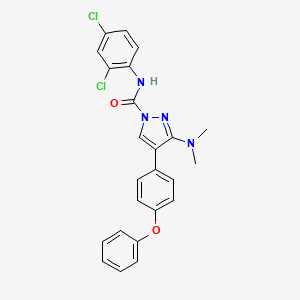
![2-({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2587051.png)
![3-(4-acetamidophenylsulfonamido)-N-cyclohexyl-N-methyl-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2587053.png)
![4-methoxy-N-[(4-methylphenyl)carbamothioyl]-N'-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide](/img/structure/B2587054.png)
